1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene

Description

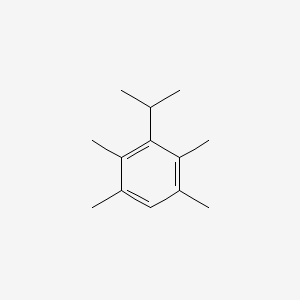

Structure

3D Structure

Properties

CAS No. |

142144-68-1 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

1,2,4,5-tetramethyl-3-propan-2-ylbenzene |

InChI |

InChI=1S/C13H20/c1-8(2)13-11(5)9(3)7-10(4)12(13)6/h7-8H,1-6H3 |

InChI Key |

FILUXEXKYVASJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(C)C)C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,2,4,5 Tetramethyl 3 Propan 2 Yl Benzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism involves an electrophile attacking the electron-rich benzene (B151609) ring, forming a carbocation intermediate known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. researchgate.net

The electrophilic substitution of 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene is significantly constrained. The benzene ring has only one available hydrogen atom for substitution, located at the C6 position. This position is sterically hindered by the flanking isopropyl and methyl groups, making electrophilic attack challenging.

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com For a sterically hindered substrate like this compound, the approach of the nitronium ion to the single available aromatic carbon is sterically impeded. While electron-rich alkyl groups activate the ring, making it electronically favorable for nitration, severe steric hindrance can prevent the reaction or require harsh conditions. youtube.comnih.gov Mechanistic studies on other hindered arenes show that the formation of the Wheland intermediate is typically the rate-determining step. nih.gov For this specific compound, the stability of the potential arenium ion would be high due to the inductive effects of the numerous alkyl groups, but the activation energy to reach this intermediate would be substantial due to steric clash. youtube.com

Halogenation: Aromatic halogenation with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as an iron or aluminum trihalide, to polarize the halogen molecule and create a stronger electrophile. wikipedia.orglibretexts.org Similar to nitration, the primary obstacle to halogenating this compound is steric hindrance. youtube.com The bulky electrophile-catalyst complex would face significant repulsion from the adjacent isopropyl and methyl groups, making substitution at the lone available position difficult to achieve. In cases of extreme steric hindrance, alternative reaction pathways or a lack of reactivity may be observed.

Substituents on a benzene ring influence the rate of electrophilic aromatic substitution by either donating or withdrawing electron density. wikipedia.org

Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the cationic Wheland intermediate and increasing the reaction rate compared to benzene. libretexts.org Alkyl groups, such as the methyl and isopropyl groups present in this compound, are classified as activating groups. libretexts.orglibretexts.org They exert their activating influence primarily through an inductive effect—the donation of electron density through the sigma (σ) bond framework. masterorganicchemistry.com Hyperconjugation, a weak interaction of the C-H bonding electrons with the cationic intermediate, also contributes to stabilization. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the cationic intermediate and slowing the reaction rate. libretexts.org Common deactivating groups include halogens, nitro groups, and carbonyls. libretexts.org

The subject compound, this compound, possesses five activating alkyl groups and no deactivating groups. This high degree of alkylation makes the aromatic ring extremely electron-rich and, from an electronic standpoint, highly activated towards electrophilic attack. However, as previously noted, this strong electronic activation is counteracted by profound steric hindrance. The table below illustrates the general activating effect of alkyl groups on the rate of nitration.

| Compound (C₆H₅R) | Substituent (R) | Relative Rate of Nitration (Benzene = 1) | Classification |

|---|---|---|---|

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

| Benzene | -H | 1 | Baseline |

| Toluene | -CH₃ | 25 | Activating |

| Phenol | -OH | 1,000 | Strongly Activating |

Data sourced from kinetic studies of electrophilic aromatic substitution. libretexts.org

Oxidation Reactions of Alkyl Side Chains

While the benzene ring itself is relatively resistant to oxidation, the alkyl side chains attached to it are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). pressbooks.pubucalgary.ca

The benzylic C-H bonds in alkylbenzenes are weaker than typical alkane C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the aromatic ring. libretexts.orglibretexts.org This makes the benzylic position the primary site for oxidation. This compound has five alkyl side chains, each with benzylic hydrogens: four methyl groups and one isopropyl group.

Selective oxidation to form ketones can be achieved using various catalytic systems and oxidants. nih.govresearchgate.net For example, catalysts based on manganese or cobalt with oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can facilitate the conversion of a benzylic methylene (B1212753) group (–CH₂–) or methine group (–CH–) into a carbonyl group (C=O). nih.govorganic-chemistry.org

In this compound, the isopropyl group has a tertiary benzylic hydrogen, while the methyl groups have primary benzylic hydrogens. Oxidation under controlled conditions could potentially show selectivity for the isopropyl group, which would yield an aryl ketone. The oxidation of a methyl group would lead to an aldehyde, which is often further oxidized to a carboxylic acid.

Vigorous oxidation of alkylbenzenes using strong oxidizing agents like hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid converts the entire alkyl side chain to a carboxylic acid group (–COOH), provided the benzylic carbon has at least one hydrogen atom. ucalgary.camasterorganicchemistry.comyoutube.com The reaction proceeds regardless of the length of the alkyl chain. youtube.com

For this compound, all five alkyl groups possess the requisite benzylic hydrogens. Therefore, treatment with a strong oxidizing agent like KMnO₄ would be expected to oxidize all five side chains. This exhaustive oxidation would lead to the formation of a polycarboxylic acid, specifically benzene-1,2,3,4,5-pentacarboxylic acid. Primary and secondary carbons attached to an aromatic ring are susceptible to this transformation. libretexts.org

Advanced Spectroscopic and Structural Characterization of 1,2,4,5 Tetramethyl 3 Propan 2 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic proton, the methyl groups attached to the benzene (B151609) ring, and the isopropyl group. The lone aromatic proton is expected to appear as a singlet in the aromatic region (typically δ 6.5-8.0 ppm) libretexts.org. The chemical shifts of the four methyl groups on the benzene ring will be in the range of δ 2.0-3.0 ppm libretexts.org. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups.

The ¹³C NMR spectrum will show signals for the aromatic carbons in the range of δ 120-150 ppm libretexts.orglibretexts.org. Due to the substitution pattern, the number of unique aromatic carbon signals can help confirm the substitution pattern libretexts.orglibretexts.org. The methyl carbons attached to the ring and the carbons of the isopropyl group will appear in the upfield region of the spectrum.

¹H NMR Data Table for this compound (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 | s |

| CH (isopropyl) | ~3.0 | septet |

| CH₃ (ring) | ~2.2-2.5 | s |

¹³C NMR Data Table for this compound (Predicted)

| Carbons | Chemical Shift (ppm) |

|---|---|

| Aromatic C (substituted) | ~130-145 |

| Aromatic C-H | ~125-130 |

| CH (isopropyl) | ~30-35 |

| CH₃ (ring) | ~15-25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine proton of the isopropyl group and the protons of its two methyl groups sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying the connectivity between the isopropyl group and the benzene ring, as well as the positions of the methyl groups on the ring sdsu.edu. For instance, correlations would be expected between the isopropyl methine proton and the aromatic carbons it is attached to and its neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. In this sterically hindered molecule, NOESY can help to confirm the relative positions of the substituents on the benzene ring by showing through-space interactions between the protons of the methyl groups and the isopropyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

GC-MS is a widely used technique for the separation and identification of volatile compounds in a mixture cdc.govnih.gov. In the context of analyzing a sample containing this compound, GC would first separate it from other components. The subsequent mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern of alkylbenzenes is well-characterized. A common fragmentation pathway involves the loss of a methyl group (M-15) to form a stable benzylic carbocation, which can rearrange to a tropylium ion jove.com. For polyalkylated benzenes, the loss of a hydrogen atom to form a methyltropylium ion can also be observed jove.com.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass. The high mass accuracy of HRMS is invaluable for confident compound identification gcms.cz.

Mass Spectrometry Data Table for this compound

| Ion | m/z (Predicted) | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | 190 | Molecular Ion |

| [M-15]⁺ | 175 | Loss of a methyl group (CH₃) |

| [M-29]⁺ | 161 | Loss of an ethyl group (C₂H₅) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methyl and isopropyl groups (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring libretexts.org. For a highly substituted benzene ring, the pattern of these bands can be complex. The presence of overtone and combination bands between 1650 and 2000 cm⁻¹, often referred to as "benzene fingers," can also provide clues about the substitution pattern spectroscopyonline.com.

Raman Spectroscopy : Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing mode of the benzene ring would be expected to show a strong signal in the Raman spectrum. The C-C stretching of the alkyl substituents would also be visible. The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.

Vibrational Spectroscopy Data Table for this compound (Predicted)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-H Bend (aliphatic) | 1375-1465 | 1375-1465 |

| Aromatic C-H Out-of-Plane Bend | 800-900 | Weak |

Advanced Chromatographic Techniques for Purity Assessment and Separation

The purity of this compound is critical for its use in research and industry. Advanced chromatographic techniques offer the high resolving power necessary to separate it from closely related isomers and impurities.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. nih.govosti.gov This method is particularly well-suited for the analysis of complex hydrocarbon mixtures, including isomeric alkylbenzenes. vurup.skwsu.edu In GCxGC, the effluent from a primary gas chromatography column is subjected to a second, shorter column with a different stationary phase, creating a two-dimensional separation space. researchgate.netconcawe.eu

For the analysis of this compound, a typical GCxGC setup would involve a non-polar primary column and a more polar secondary column. This configuration separates compounds based on their boiling points in the first dimension and their polarity in the second dimension. This allows for the effective separation of the target compound from other C13-alkylbenzene isomers that may have very similar boiling points. The resulting data is presented as a contour plot, where each peak represents a single compound.

Interactive Data Table: Hypothetical GCxGC Retention Data for C13-Alkylbenzene Isomers

| Compound | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (s) | Peak Area (%) |

| This compound | 25.8 | 3.5 | 99.5 |

| Isomer A | 25.9 | 3.2 | 0.2 |

| Isomer B | 26.1 | 3.8 | 0.3 |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the purity assessment of aromatic compounds. When coupled with specialized detectors such as a Diode Array Detector (DAD) and a Mass Spectrometer (MS), HPLC provides both quantitative and qualitative information. nih.govnih.gov This combination is highly effective for the separation and identification of positional isomers of substituted benzenes. rsc.orgwelch-us.commtc-usa.com

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The DAD provides ultraviolet-visible spectra for each eluting peak, which can help in the preliminary identification of aromatic compounds. The mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the target compound and helping to identify any impurities.

Interactive Data Table: Hypothetical HPLC-DAD-MS Data for this compound

| Retention Time (min) | UV λmax (nm) | [M+H]+ (m/z) | Tentative Identification |

| 8.2 | 275 | 191.18 | This compound |

| 7.9 | 274 | 191.18 | Isomeric Impurity |

X-ray Crystallography for Solid-State Molecular Architecture (if crystalline forms are studied)

The crystallographic data would provide insights into how the methyl and isopropyl groups are oriented with respect to the benzene ring and to each other. This information is crucial for understanding the molecule's physical properties and its potential interactions in various chemical environments. The unit cell parameters and space group would describe the packing of the molecules in the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1258.2 |

| Z | 4 |

Computational and Theoretical Investigations of 1,2,4,5 Tetramethyl 3 Propan 2 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For an alkylated benzene (B151609) like 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry and electronic properties.

The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. It is expected that the benzene ring would exhibit some degree of distortion from perfect planarity due to the steric hindrance imposed by the five bulky substituents. The C-C bond lengths within the aromatic ring would likely be slightly elongated compared to unsubstituted benzene, a common feature in polysubstituted aromatic systems. The orientation of the isopropyl group relative to the plane of the benzene ring would be a key structural parameter determined by these calculations.

DFT calculations also provide valuable information about the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-donating nature of the methyl and isopropyl groups would be expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to benzene, suggesting a higher reactivity towards electrophiles.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high due to electron-donating substituents |

| LUMO Energy | Less affected than HOMO |

| HOMO-LUMO Gap | Smaller than benzene, indicating higher reactivity |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are often used for the accurate prediction of spectroscopic properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies would correspond to the various stretching, bending, and torsional modes of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the identification of the compound. The characteristic C-H stretching and bending frequencies of the methyl and isopropyl groups, as well as the aromatic C-H and C-C stretching modes, would be predicted.

Theoretical NMR chemical shift calculations are also a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the corresponding chemical shifts can be predicted. These predictions would be expected to show distinct signals for the different methyl groups and the unique protons and carbons of the isopropyl group, reflecting the molecule's symmetry and electronic environment.

Table 2: Predicted Spectroscopic Parameters from Ab Initio Calculations

| Spectroscopic Technique | Predicted Features |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending bands for alkyl and aromatic groups. |

| Raman Spectroscopy | Complementary vibrational modes to IR, including ring breathing modes. |

| ¹H NMR Spectroscopy | Distinct signals for aromatic protons, and the methyl and methine protons of the substituents. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For example, in an electrophilic substitution reaction, the incoming electrophile can attack different positions on the aromatic ring. Computational modeling can be used to calculate the energies of the different possible intermediates (arenium ions or sigma complexes) and the corresponding transition states, thereby predicting the most favorable reaction pathway. The stability of these intermediates is influenced by the electronic effects of the existing substituents.

The substitution pattern on the benzene ring of this compound will strongly direct the regioselectivity of further reactions. The four methyl groups and one isopropyl group are all electron-donating and are ortho- and para-directing. However, with all positions on the ring substituted, electrophilic attack will likely lead to ipso-substitution or substitution on one of the methyl groups after an initial electrophilic attack on the ring. Computational models can predict the most likely site of attack by evaluating the relative energies of the possible intermediates.

Stereoselectivity, while less of a factor in reactions at the aromatic ring, could be relevant in reactions involving the chiral center that could be formed at the benzylic position of the isopropyl group. Computational modeling could be used to predict the preferred stereochemical outcome of such reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isopropyl group allows for different spatial orientations, leading to various conformers. Understanding the conformational landscape is important as it can influence the molecule's reactivity and physical properties.

Conformational analysis of this compound would involve systematically rotating the bonds of the isopropyl group and calculating the corresponding energy to map out the potential energy surface. This would identify the low-energy conformers and the energy barriers between them. It is expected that the most stable conformer would be one that minimizes steric repulsion between the isopropyl group and the adjacent methyl groups on the benzene ring.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the different accessible conformations and the transitions between them. This would provide insights into the flexibility of the molecule and the time-averaged distribution of its various conformers. MD simulations could also be used to study the interactions of this molecule with other molecules or in a solvent environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Durene (1,2,4,5-tetramethylbenzene) |

| Isopropylbenzene (Cumene) |

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical and computational chemistry provide powerful tools to understand and predict the chemical behavior of molecules like this compound. By calculating various molecular properties, a detailed picture of its structure-reactivity relationships can be established. These models help in elucidating how the specific arrangement of alkyl substituents on the benzene ring influences its electronic and steric characteristics, which in turn govern its reactivity, particularly in reactions such as electrophilic aromatic substitution.

The reactivity of polysubstituted benzenes is largely dictated by the electronic effects (both inductive and hyperconjugative) and steric hindrance imposed by the substituents. coe.edu In this compound, the methyl and isopropyl groups are all electron-donating. This collective electron donation increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene.

Theoretical models, often employing density functional theory (DFT), can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a high negative potential above the plane of the benzene ring, indicating its nucleophilic character.

The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting reactivity. The HOMO represents the region from which electrons are most likely to be donated. A higher HOMO energy indicates a greater ease of electron donation, and thus higher reactivity towards electrophiles. The alkyl groups on this compound are expected to raise the HOMO energy of the benzene ring.

Furthermore, computational models can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the stability of the resulting carbocation intermediates (arenium ions). The positions on the aromatic ring with the highest electron density are generally the most favored for attack.

Below are representative data tables that illustrate the type of information that would be generated from a computational study of this compound. Please note that these are illustrative examples based on known effects of alkyl substituents on benzene rings, as specific computational studies on this exact molecule are not widely available.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital. A higher value compared to benzene suggests increased reactivity towards electrophiles. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital. The HOMO-LUMO gap is an indicator of chemical stability. |

| Dipole Moment | 0.3 D | A small non-zero dipole moment arising from the unsymmetrical arrangement of the alkyl groups. |

Table 2: Natural Bond Orbital (NBO) Charges on Aromatic Carbons

| Carbon Atom | NBO Charge (e) | Implication for Reactivity |

| C1 | -0.15 | Negative charge indicates electron enrichment from the methyl group. |

| C2 | -0.16 | Similar to C1, enriched by a methyl group. |

| C3 | -0.18 | The isopropyl group provides significant electron donation, making this position electron-rich. |

| C4 | -0.16 | Enriched by a methyl group. |

| C5 | -0.15 | Enriched by a methyl group. |

| C6 | -0.12 | The only unsubstituted carbon, but still electron-rich due to the cumulative effect of the other substituents. This is a likely site for electrophilic attack, though sterically hindered. |

The data in these tables would be derived from quantum chemical calculations and provide a quantitative basis for understanding the reactivity of this compound. The NBO charges, for instance, suggest that all carbon atoms of the benzene ring are electron-rich, with the carbon bearing the isopropyl group and its neighbors being particularly so. This information is invaluable for predicting the regioselectivity of chemical reactions.

Environmental Fate and Atmospheric Transformations of Alkylbenzenes, with Specific Relevance to 1,2,4,5 Tetramethyl 3 Propan 2 Yl Benzene

Atmospheric Degradation Pathways

The primary atmospheric degradation pathways for 1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene are initiated by reactions with photochemically generated oxidants.

The dominant loss process for alkylbenzenes in the atmosphere is their gas-phase reaction with the hydroxyl (OH) radical. The rate of this reaction is highly dependent on the number and position of the alkyl substituents on the benzene (B151609) ring. For instance, the reaction rate constant for OH radicals with 1,2,4,5-tetramethylbenzene (B166113) is approximately 5.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org The addition of an isopropyl group to the tetramethylbenzene structure to form this compound is expected to slightly increase this rate constant due to the increased electron-donating nature of the additional alkyl group, making the aromatic ring more susceptible to electrophilic attack by the OH radical.

The reaction proceeds primarily through the addition of the OH radical to the aromatic ring, forming an OH-adduct. acs.org Hydrogen abstraction from the alkyl groups can also occur but is generally a minor pathway for methylated benzenes. copernicus.org

Reactions with ozone (O₃) are generally much slower for aromatic hydrocarbons compared to reactions with OH radicals and are therefore considered a minor atmospheric loss process. nih.gov The rate constants for the gas-phase reaction of ozone with alkylbenzenes are typically in the range of 10⁻²⁰ to 10⁻²³ cm³ molecule⁻¹ s⁻¹. The high degree of alkyl substitution on this compound would likely place its reaction rate with ozone at the higher end of this range, but it would still be orders of magnitude slower than its reaction with OH radicals.

Table 1: Comparison of Reaction Rate Constants with OH Radicals for Selected Alkylbenzenes at 298 K

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Benzene | 1.2 x 10⁻¹² |

| Toluene | 5.6 x 10⁻¹² |

| 1,3,5-Trimethylbenzene | 5.7 x 10⁻¹¹ |

| 1,2,4,5-Tetramethylbenzene | 5.8 x 10⁻¹¹ acs.org |

Note: The rate constant for this compound is expected to be slightly higher than that of 1,2,4,5-tetramethylbenzene.

The photochemical degradation of this compound is initiated by the absorption of solar radiation, although direct photolysis is not a significant degradation pathway for simple alkylbenzenes. Instead, the degradation is driven by reactions with photochemically produced oxidants, primarily the OH radical.

The initial step is the electrophilic addition of the OH radical to the aromatic ring, forming a cyclohexadienyl-type radical adduct. acs.org This adduct can then react with molecular oxygen (O₂) to form a bicyclic peroxy radical. helsinki.fi These peroxy radicals can undergo a series of complex reactions, including unimolecular isomerization and reactions with nitric oxide (NO) and hydroperoxy radicals (HO₂), leading to the formation of a variety of oxygenated products and contributing to the formation of photochemical smog. copernicus.orghelsinki.fi

Transformation Products and Their Formation Pathways

The atmospheric oxidation of this compound is expected to yield a complex mixture of transformation products. Based on studies of similar highly substituted alkylbenzenes, the following product classes are anticipated:

Phenolic Compounds: The initial OH-adduct can be oxidized to form substituted phenols. For the target compound, this would lead to the formation of various isomers of tetramethyl-isopropyl-phenols.

Aromatic Aldehydes and Ketones: Oxidation of the alkyl side chains can lead to the formation of aromatic aldehydes and ketones. For example, oxidation of the isopropyl group could yield a ketone.

Ring-Opening Products: The bicyclic peroxy radicals formed after O₂ addition can undergo ring cleavage, leading to the formation of dicarbonyls and other unsaturated oxygenated compounds. These products are important precursors to the formation of secondary organic aerosols (SOA). copernicus.org

Nitrogen-Containing Products: In the presence of nitrogen oxides (NOx), the peroxy radicals can react with NO to form organonitrates.

Table 2: Expected Transformation Products from the Atmospheric Oxidation of this compound

| Product Class | Example Compound | Formation Pathway |

| Phenolic Compounds | Tetramethyl-isopropyl-phenol | OH radical addition to the aromatic ring followed by oxidation. |

| Aromatic Ketones | 2-(2,4,5-Trimethylphenyl)propan-2-one | Oxidation of the isopropyl side chain. |

| Ring-Opened Dicarbonyls | Butanedione | Cleavage of the aromatic ring following OH addition and O₂ reaction. |

| Organonitrates | Tetramethyl-isopropyl-nitrophenol | Reaction of peroxy radicals with NO. |

Persistence and Environmental Mobility of Alkyl-Substituted Aromatics

The environmental persistence of an organic compound is determined by its resistance to degradation processes. The atmospheric lifetime of this compound with respect to reaction with OH radicals can be estimated from its reaction rate constant. Assuming an average tropospheric OH radical concentration of 1 x 10⁶ molecules cm⁻³, and using the rate constant for 1,2,4,5-tetramethylbenzene as a proxy, the atmospheric lifetime would be on the order of a few hours. This indicates that the compound is not persistent in the atmosphere and will be rapidly degraded.

The environmental mobility of alkylbenzenes is governed by their physical-chemical properties, such as water solubility, vapor pressure, and partitioning coefficients (Kow and Koc). Highly substituted alkylbenzenes, including the target compound, are characterized by low water solubility and high octanol-water partitioning coefficients (Kow), indicating a strong tendency to partition into organic matter and lipids. This suggests that if released into water or soil, this compound would likely adsorb to sediment and soil organic matter, limiting its mobility in aqueous systems. However, its relatively high vapor pressure suggests that volatilization from water and soil surfaces to the atmosphere would be a significant transport process.

Analytical Methodologies for Environmental Monitoring of Alkylbenzenes

The detection and quantification of alkylbenzenes in environmental matrices such as air, water, and soil are typically performed using chromatographic techniques.

Air Sampling and Analysis: For air monitoring, samples are often collected by drawing air through adsorbent tubes containing materials like activated charcoal or Tenax. nih.gov The adsorbed compounds are then thermally desorbed or solvent extracted and analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govresearchgate.net GC-MS provides both quantification and positive identification of the target analytes. nih.gov

Water and Soil Analysis: In water and soil samples, alkylbenzenes are first extracted using techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or Soxhlet extraction for soils. nih.govacs.org The extracts are then concentrated and analyzed by GC-FID or GC-MS. acs.org For complex matrices, a cleanup step may be necessary to remove interfering compounds.

Table 3: Common Analytical Techniques for Alkylbenzene Monitoring

| Environmental Matrix | Sampling/Extraction Method | Analytical Technique |

| Air | Adsorbent tube sampling (e.g., charcoal, Tenax) | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID) nih.govresearchgate.net |

| Water | Liquid-liquid extraction, Solid-phase extraction (SPE) | Gas Chromatography-Mass Spectrometry (GC-MS) acs.org |

| Soil | Soxhlet extraction, Pressurized liquid extraction | Gas Chromatography-Mass Spectrometry (GC-MS) |

Applications in Advanced Materials Science and Specialized Chemical Synthesis

Precursor Chemistry for Functional Polymers and Resins

Based on available research, there is no specific information detailing the use of 1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene as a precursor for functional polymers and resins. The potential for such applications is often extrapolated from similar, more widely studied molecules.

No published studies were found that describe the synthesis of aromatic polyimide monomers from this compound. This application is well-documented for the related, non-isopropyl substituted compound, 1,2,4,5-tetramethylbenzene (B166113) (durene). google.com Durene can be oxidized to pyromellitic dianhydride, a key monomer for high-performance polyimide resins. google.com However, the specific utility of its isopropyl derivative for this purpose remains undocumented in scientific literature.

Role as a Building Block in the Synthesis of Complex Organic Molecules

While polysubstituted benzenes are fundamental building blocks in organic synthesis, the role of this compound has not been specifically highlighted in complex multi-step syntheses within the reviewed literature.

There are no documented examples of this compound being used as a core scaffold in multi-step organic synthesis. The general principles of using substituted benzenes in synthesis are well-established, where the directing effects of the alkyl substituents would guide further electrophilic aromatic substitution. libretexts.orgfiveable.me However, specific applications of this particular penta-substituted benzene (B151609) as a foundational structure for more complex molecules are not reported. For context, related molecules like benzene-1,2,4,5-tetrol have been used as precursors and linkers in the synthesis of complex structures and polymers. nih.gov

Research into Its Potential as a Ligand or Electron Donor in Coordination Chemistry

No dedicated research into the potential of this compound as a ligand or electron donor in coordination chemistry was identified. Alkyl-substituted benzenes can coordinate to metal centers, but studies tend to focus on less sterically hindered or more symmetrically functionalized derivatives. numberanalytics.com

There are no reports on the synthesis and characterization of metal complexes directly involving this compound as a ligand. Research in this area often employs benzene rings that have been functionalized with stronger donor atoms to ensure stable complex formation. For instance, derivatives of durene, such as 1,2,4,5-tetrakis(diphenylphosphino)benzene and 1,2,4,5-benzenetetrathiolate, serve as powerful bridging ligands for creating multi-metal complexes. researchgate.netnih.govsemanticscholar.org

Integration into Supramolecular Assemblies (if applicable)

The integration of this compound into supramolecular assemblies is not described in the available scientific literature. The design of supramolecular structures typically relies on molecules with specific, directional interaction sites (like hydrogen bond donors/acceptors or metal coordination sites), which the hydrocarbon structure of this compound lacks. Research in this field often utilizes benzene scaffolds functionalized with groups capable of such interactions, such as the pyridyl groups in 1,2,4,5-tetra(pyridin-3-yl)benzene (B3240248) or the amide groups in benzene-1,3,5-tricarboxamides. chemicalbook.com

Future Research Directions and Unexplored Avenues for 1,2,4,5 Tetramethyl 3 Propan 2 Yl Benzene

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of 1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene is not well-documented in mainstream chemical literature, likely relying on classical electrophilic aromatic substitution methods such as Friedel-Crafts alkylation. msu.edu A primary future objective is to develop efficient, selective, and environmentally benign synthetic pathways.

Future research should pivot from traditional homogeneous catalysts (e.g., AlCl₃, HF), which are corrosive and generate significant waste, towards more sustainable alternatives. google.com Heterogeneous solid acid catalysts, such as zeolites or sulfated zirconia, offer advantages like ease of separation, recyclability, and tunable acidity, which could minimize by-products and streamline purification. Another promising avenue is the exploration of C-H activation/functionalization, directly coupling a propane (B168953) or isopropanol (B130326) equivalent with 1,2,4,5-tetramethylbenzene (B166113), thereby reducing pre-functionalization steps and improving atom economy. Furthermore, developing routes from bio-renewable feedstocks, inspired by methods that produce benzene (B151609) from lignin, could represent a paradigm shift in the sustainable production of such polyalkylated aromatics. nih.gov

| Synthetic Strategy | Proposed Catalyst/Reagent | Potential Advantages | Key Research Challenge |

| Green Friedel-Crafts Alkylation | Zeolites (e.g., H-BEA, H-ZSM-5), Montmorillonite Clay | Reusable, non-corrosive, reduced waste, shape selectivity. | Optimizing catalyst structure to maximize selectivity for mono-isopropylation and prevent isomerization. |

| Direct C-H Isopropylation | Transition Metal Catalysts (e.g., Rh, Ru, Pd) | High atom economy, fewer synthetic steps. | Achieving high regioselectivity on the sterically hindered durene ring; catalyst stability and cost. |

| Copper-Catalyzed Dimerization | Copper Salts / Ligands | Mild reaction conditions, potential for one-pot synthesis from simpler precursors. rsc.org | Designing appropriate unsaturated ketone precursors that would dimerize to the target structure. |

| Bio-based Feedstock Conversion | Tandem Catalytic Systems | Utilizes renewable resources, potential for lower carbon footprint. nih.gov | Developing a multi-step catalytic process to build the specific substitution pattern from lignin-derived phenols. |

In-Depth Mechanistic Studies of Under-Explored Reactions

The reactivity of this compound is a significant unknown. Its electron-rich aromatic core suggests susceptibility to electrophilic attack, but the five bulky alkyl substituents create substantial steric hindrance that will heavily influence reaction pathways and rates.

A crucial area for investigation is its oxidation chemistry. Studies on the related 1,2,4,5-tetramethylbenzene have shown that its reaction with hydroxyl radicals in the gas phase proceeds through a complex mechanism involving reversible adduct formation at both substituted (ipso) and unsubstituted (ortho) positions. researchgate.net The presence of an additional isopropyl group in the target molecule would likely introduce even greater complexity, including new reaction channels involving the tertiary benzylic proton. Future work should focus on:

Electrophilic Substitution: Mechanistic studies of nitration, halogenation, and sulfonation to quantify the directing effects of the existing alkyl groups and the impact of steric hindrance on ortho- versus ipso-attack.

Oxidation Pathways: Elucidating the mechanism of oxidation by common oxidants (e.g., O₂, O₃, •OH radicals) using kinetic studies, product analysis, and isotopic labeling to understand its atmospheric chemistry and stability. researchgate.net

Benzylic Functionalization: Investigating free-radical reactions at the benzylic positions of the methyl and isopropyl groups, which could provide pathways to novel derivatives.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The static structure of this compound belies its likely dynamic nature in solution. The steric crowding caused by the adjacent isopropyl and methyl groups is expected to create significant barriers to bond rotation. This hindered rotation is a key feature that has not been explored.

Advanced spectroscopic methods are required to probe these dynamic processes. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for this purpose. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to quantify the energy barriers associated with the rotation of the isopropyl and methyl groups. At low temperatures (the slow-exchange regime), distinct signals may be observed for chemically non-equivalent protons or carbons that become equivalent at higher temperatures through rapid rotation. Two-dimensional exchange spectroscopy (2D EXSY) NMR could further be employed to unambiguously identify the exchanging sites and measure rotational rates.

| Dynamic Process | Proposed Technique | Information to be Gained | Expected Outcome |

| Isopropyl Group Rotation | Variable-Temperature ¹H and ¹³C NMR | Rotational energy barrier (ΔG‡), coalescence temperature. | Quantification of steric hindrance imposed by flanking methyl groups. |

| Methyl Group Rotation | Solid-State Deuterium NMR (on isotopically labeled samples) | Rotational barriers and tunneling effects in the solid state. | Insight into solid-state packing and intermolecular forces. |

| Conformational Exchange | 2D EXSY NMR | Identification of exchanging nuclei and rate constants (k). | Unambiguous confirmation of the specific dynamic process (e.g., isopropyl group "windshield wiper" motion). |

Refined Computational Models for Predicting Complex Reactivity

In parallel with experimental work, the development of robust computational models is essential for building a predictive understanding of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights where experiments are difficult or ambiguous.

Initial computational studies should focus on mapping the potential energy surface for the dynamic processes described above, allowing for theoretical calculation of rotational barriers to be compared with VT-NMR data. For reactivity, DFT can be used to model transition states for electrophilic substitution reactions, helping to rationalize regioselectivity by comparing the activation energies for attack at different positions. This can resolve ambiguities in complex reaction mechanisms, such as those seen in the oxidation of related molecules. nih.govresearchgate.net

Future refinements should move beyond standard DFT in a vacuum. Advanced models could incorporate:

Explicit Solvent Models: To more accurately simulate reaction dynamics and conformational preferences in solution.

Higher-Level Theory: Using coupled-cluster methods (e.g., CCSD(T)) as a "gold standard" to benchmark the accuracy of more efficient DFT functionals for this class of sterically crowded molecules.

Ab Initio Molecular Dynamics (AIMD): To simulate the real-time motion of the molecule and observe conformational changes and reaction events directly.

Exploration of New Application Domains (non-biological, non-toxicological)

While no applications are currently established for this compound, its unique combination of properties—a bulky, rigid, hydrocarbon-rich, and thermally stable structure—suggests potential in several non-biological materials science and chemistry domains.

Monomer for High-Performance Polymers: The compound could serve as a monomer or cross-linking agent for specialty polymers. Its bulky, rigid structure could be incorporated into polymer backbones (e.g., polycarbonates, polyimides, or polyesters) to enhance thermal stability (high glass transition temperature), mechanical rigidity, and hydrophobicity.

Bulky Ligands in Homogeneous Catalysis: The electron-rich benzene ring and significant steric profile make it an attractive candidate for a ligand in organometallic catalysis. Similar to other polyalkylbenzene ligands, it could be used to stabilize low-valent metal centers. The unique steric environment it creates could impart high selectivity in catalytic transformations such as cross-coupling, hydrogenation, or polymerization reactions.

Advanced Fluids and Lubricants: As a dense, high-boiling, and thermally stable hydrocarbon, it could be investigated as a component of high-density fuels or as a high-temperature heat-transfer fluid or lubricant base stock. Its purely hydrocarbon nature ensures compatibility with other fuel components and materials.

Precursors for Porous Materials: Functionalized derivatives could serve as building blocks for creating porous materials like Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). nih.gov The defined geometry and rigidity of the core structure could be exploited to create materials with tailored pore sizes for applications in gas storage or separation.

| Potential Application Area | Key Property | Research Objective |

| High-Performance Polymers | Steric bulk, thermal stability, rigidity | Synthesize functionalized derivatives (e.g., di-hydroxy, di-amino) and polymerize to measure thermal and mechanical properties. |

| Organometallic Ligands | Electron-donating, sterically hindered | Synthesize metal complexes (e.g., with Cr, Fe, Ru) and test their efficacy and selectivity in benchmark catalytic reactions. |

| Advanced Fluids | High density, high boiling point, thermal stability | Measure key physical properties: viscosity, heat capacity, thermal decomposition temperature, and fuel performance metrics. |

| Porous Material Precursors | Rigid structure, defined geometry | Prepare di- or tri-functionalized derivatives (e.g., boronic acids, aldehydes) for use in solvothermal synthesis of COFs. |

Q & A

Q. What are the established synthetic routes for 1,2,4,5-Tetramethylbenzene (durene), and how can reaction conditions be optimized for high purity?

The synthesis of durene typically involves Friedel-Crafts alkylation of toluene or xylene with methyl halides or alcohols, using catalysts like AlCl₃. Optimization requires precise control of stoichiometry, temperature (e.g., reflux at 80–100°C), and catalyst activation. For isotopic analogs (e.g., deuterated durene), methods involve substituting deuterated methyl groups via alkylation with CD₃I or similar reagents under anhydrous conditions . Post-synthesis, vacuum distillation or recrystallization in ethanol can enhance purity. Reaction monitoring via TLC or GC-MS is critical to detect intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing 1,2,4,5-Tetramethylbenzene, and how can data interpretation resolve structural ambiguities?

- NMR : <sup>1</sup>H NMR reveals methyl group splitting patterns (e.g., singlet for symmetry-equivalent methyl groups in durene at δ 2.3 ppm). <sup>13</sup>C NMR distinguishes quaternary carbons (δ 125–135 ppm) and methyl carbons (δ 20–25 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (m/z 162.14 for C10H14). Isotopic analogs (e.g., durene-d14) show shifted peaks (m/z 176.30) .

- X-ray Diffraction : Resolves crystal packing and confirms substituent positions in solid-state structures. Ambiguities in regiochemistry (e.g., para vs. ortho substitution) are resolved using coupling constants in NMR or computational geometry optimization.

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of 1,2,4,5-Tetramethylbenzene derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For derivatives like 1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene, computational studies reveal steric effects from the isopropyl group, which hinder electrophilic attack at the 3-position. Solvent effects (e.g., polarizable continuum models) and thermodynamic stability (ΔG of formation) are also calculated to guide synthetic feasibility .

Q. What statistical approaches address contradictions in biological activity data for durene derivatives?

Contradictory bioactivity results (e.g., antimicrobial assays) require multivariate analysis. For example:

- ANOVA/Tukey HSD : Identifies significant differences between treatment groups (p < 0.05) .

- Dose-Response Modeling : IC50 values are calculated using nonlinear regression (e.g., Hill equation) to account for variable potency across studies.

- Meta-Analysis : Aggregates data from independent studies, weighting results by sample size and experimental rigor.

Q. How does isotopic labeling (e.g., durene-d14) enable tracing environmental fate or metabolic pathways?

Deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-d14, CAS 15502-50-8) are used in:

- Environmental Studies : GC-MS quantifies degradation products in soil/water systems, distinguishing parent compounds from metabolites via isotopic peaks .

- Metabolic Tracing : Stable isotope labeling in cell cultures tracks incorporation into lipid membranes or aromatic metabolites, with kinetic isotope effects (KIEs) analyzed via LC-HRMS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.